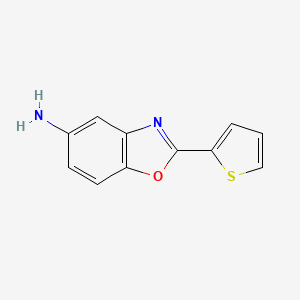

![molecular formula C11H12N2OS2 B1269035 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 51486-16-9](/img/structure/B1269035.png)

3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

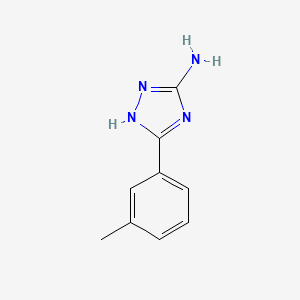

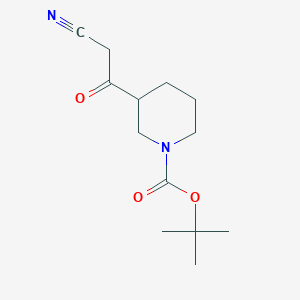

The synthesis of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives involves a strategic cyclization of esters or amides of corresponding amino-thiophenes, either directly with thiourea or through intermediates involving methyl- or allyl-isothiocyanates, leading to the formation of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one and its derivatives (Sauter & Deinhammer, 1973).

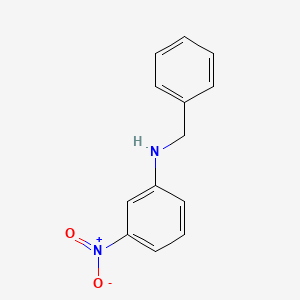

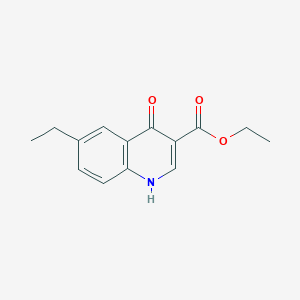

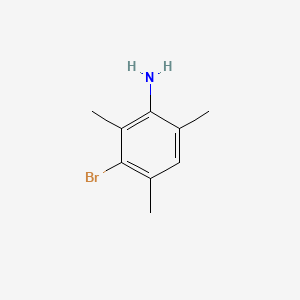

Molecular Structure Analysis

The molecular structure of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showcases a thienopyrimidinone core, substituted with an allyl group at position 3 and a mercapto group at position 2. This unique configuration contributes to the compound’s distinct chemical behavior and potential biological activities, as demonstrated in synthesized derivatives for pharmacological screening (Devani et al., 1976).

Chemical Reactions and Properties

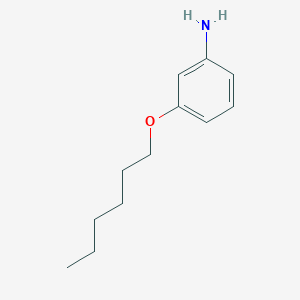

The compound's chemical reactions include interactions with different aldehydes and ketones to produce a variety of analgesic and anti-inflammatory agents, indicating the compound's versatile reactivity and functional utility in medicinal chemistry (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. While specific data on these properties of 3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not directly available in the provided research, these properties generally play a significant role in the compound's application in synthesis and drug formulation processes.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, underline the compound’s applicability in synthesizing bioactive molecules. Its ability to undergo various chemical reactions, forming bonds with other elements and compounds, facilitates the creation of derivatives with potential analgesic and anti-inflammatory properties, further demonstrating its importance in pharmaceutical research (Alagarsamy et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

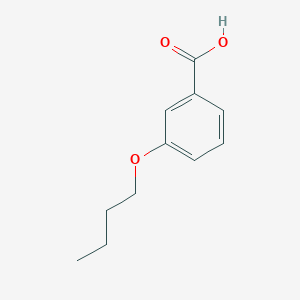

Synthesis and Analgesic, Anti-inflammatory Activities : A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, including 3-allyl derivatives, have been synthesized, showing significant analgesic and anti-inflammatory activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

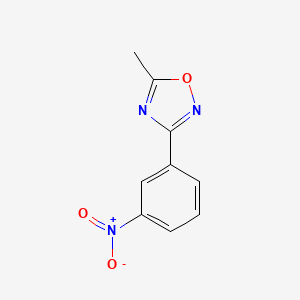

Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have been developed, exhibiting promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

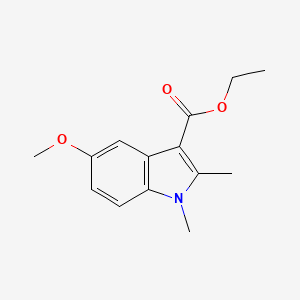

Anticancer Activity and Photostability : Certain derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized using ethyl 2-aminothiophene-3-carboxylates, have demonstrated cytotoxic effects on various cancer cell lines and shown solid-state photostability (Mavrova, Dimov, Yancheva, Rangelov, Wesselinova, & Tsenov, 2016).

Chemical Synthesis and Characterization

Synthesis of Derivatives for Pharmacological Screening : The synthesis of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been explored, revealing significant antimicrobial activity in some compounds (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

Synthesis and Reactions for Biological Evaluation : Research has been conducted on the synthesis and reactions of 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one, aiming to develop novel heterocyclic systems for potential biological applications (Hassan, Youssef, El-zohry, & El-wafa, 1988).

Molecular Structure Analysis

- Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidin-4-ones, has been investigated using X-ray diffraction, aiding in understanding the geometrical parameters of the pseudoaromatic pyrimidine system (Tashkhodzhaev, Turgunov, Usmanova, Urakov, Vorontsov, Antipin, & Shakhidoyatov, 2001).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential therapeutic properties, given the analgesic, anti-inflammatory, and antibacterial activities observed in similar compounds . Additionally, further studies could investigate its physical and chemical properties, and potential applications in various fields.

Eigenschaften

IUPAC Name |

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4H,1,5H2,2-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDZXXIBHNLIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352277 | |

| Record name | 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

51486-16-9 | |

| Record name | 2,3-Dihydro-5,6-dimethyl-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.